molecular formula C9H5ClN2O2 B1590397 2-Chloro-3-nitroquinoline CAS No. 78105-37-0

2-Chloro-3-nitroquinoline

Cat. No. B1590397
CAS RN: 78105-37-0
M. Wt: 208.6 g/mol
InChI Key: PQZXGIIGQHCVAU-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

3-Nitroquinolin-2(1H)-one (1.40 g, 7.36 mmol) obtained in Step 1 was dissolved in phosphorus oxychloride (3.50 mL, 36.8 mmol) and the mixture was stirred with heat at 110° C. for 4 hours. The reaction mixture was poured into an ice bath and thereby the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 50/1) to give 2-chloro-3-nitroquinoline (1.46 g, yield: 95%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=O)[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-:3])=[O:2].P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into an ice bath
EXTRACTION
Type
EXTRACTION
Details
Then, extraction with ethyl acetate
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 50/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.